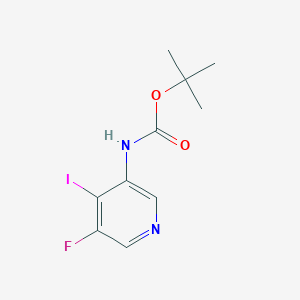

![molecular formula C13H16BrNO2 B2511207 2-溴-N-[(1-羟基环戊基)甲基]苯甲酰胺 CAS No. 1216912-49-0](/img/structure/B2511207.png)

2-溴-N-[(1-羟基环戊基)甲基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-bromo-N-[(1-hydroxycyclopentyl)methyl]benzamide is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. Benzamides often feature a benzoyl group attached to an amine, and in this case, the molecule is further modified with a bromine atom and a 1-hydroxycyclopentylmethyl group.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the reaction of benzoic acid or its derivatives with amines or amine precursors. In the context of 2-bromo-N-[(1-hydroxycyclopentyl)methyl]benzamide, a similar approach could be employed, starting with 2-bromobenzoic acid and reacting it with an appropriate amine derivative. For instance, paper describes the synthesis of a related compound, 2-bromo-N-(2,4-difluorobenzyl)benzamide, by reacting 2-bromobenzoic acid with (2,4-difluorophenyl)methanamine. This suggests that a similar synthetic route could be adapted for the target compound by using a 1-hydroxycyclopentylmethylamine as the nucleophile.

Molecular Structure Analysis

Benzamide derivatives often exhibit interesting structural features due to the presence of various functional groups. The molecular structure of such compounds can be elucidated using techniques like X-ray crystallography, as demonstrated in papers , , , and . These studies reveal that the crystal packing is influenced by hydrogen bonding and other non-covalent interactions, such as π-stacking and halogen interactions. The presence of a bromine atom in the compound could lead to similar interactions, potentially affecting the crystal packing and stability.

Chemical Reactions Analysis

Benzamide derivatives can undergo a variety of chemical reactions, including nucleophilic substitution of the halogen atom, as seen in paper . The bromine atom in 2-bromo-N-[(1-hydroxycyclopentyl)methyl]benzamide could be substituted with different nucleophiles, leading to a range of products. Additionally, the presence of the hydroxyl group could facilitate further functionalization through reactions like esterification or etherification.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. For example, the presence of halogen atoms can affect the compound's polarity, solubility, and reactivity. Theoretical calculations, such as those described in paper , can predict properties like the molecular electrostatic potential, which provides insight into the chemical reactivity of the molecule. The hydroxyl group in the compound could also contribute to its solubility in polar solvents and its potential for hydrogen bonding.

科学研究应用

多巴胺受体相互作用

已经研究了2-溴-N-[(1-羟基环戊基)甲基]苯甲酰胺及相关化合物与多巴胺受体的相互作用。研究探讨了它们作为抗精神病药物的潜力,因为它们对多巴胺D-2受体具有亲和力,突出了它们在研究多巴胺介导的反应以及在体内和体外受体结合研究中以放射标记形式使用的潜力 (Högberg et al., 1990)。

固态构象和抗多巴胺效应

已经对相关苯甲酰胺的固态构象进行了研究,包括雷莫西普利德和FLA 797。这些研究将晶体结构与多巴胺受体模型联系起来,有助于理解这些化合物如何在分子水平上与受体相互作用 (Högberg et al., 1986)。

与金属形成的复合物

已经研究了2-溴-N-[(1-羟基环戊基)甲基]苯甲酰胺的一些衍生物形成与Ni(II)和Cu(II)等金属的复合物的能力。利用各种光谱方法和晶体学对这些复合物进行了表征,有助于理解这些化合物的配位化学 (Binzet et al., 2009)。

抗真菌活性

这种化合物的一些衍生物显示出抗真菌活性。对N-(2-溴苯基)-2-羟基苯甲酰胺衍生物的研究表明它们对各种真菌,包括植物病原真菌和常见酵母,具有有效性,为它们作为抗真菌剂的潜在用途提供了见解 (Ienascu et al., 2018)。

属性

IUPAC Name |

2-bromo-N-[(1-hydroxycyclopentyl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO2/c14-11-6-2-1-5-10(11)12(16)15-9-13(17)7-3-4-8-13/h1-2,5-6,17H,3-4,7-9H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXOYUQKTMKBVBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)C2=CC=CC=C2Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-[(1-hydroxycyclopentyl)methyl]benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-bromophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B2511124.png)

![(4-(tert-butyl)phenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2511125.png)

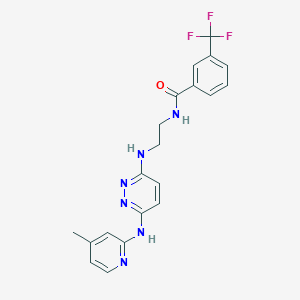

![2-methoxy-4-(7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2511126.png)

![(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2511129.png)

![2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-4-pyrrolidin-1-ylpyrimidine](/img/structure/B2511130.png)

![Imino-oxo-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(trifluoromethyl)-lambda6-sulfane](/img/structure/B2511132.png)

![1-{4-[(5-Formylpyrimidin-2-yl)amino]phenyl}piperidine-4-carboxamide](/img/structure/B2511133.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2511135.png)

![2-{[6-(4-fluorophenyl)-7-oxo-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2511139.png)

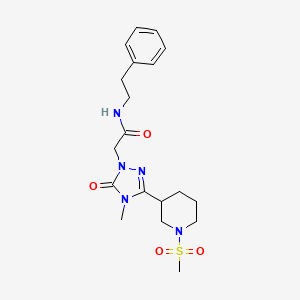

![N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2511143.png)

![N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2511145.png)